Raseglurant Raseglurant ADX10059 is a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM). The orally available small molecule drug candidate, which is highly specific for mGluR5, was discovered at Addex in 2003. It is developed for the treatment of GERD, migraine and anxiety.
Brand Name: Vulcanchem
CAS No.: 757950-09-7
VCID: VC0541068
InChI: InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3
SMILES: CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C
Molecular Formula: C15H13FN2
Molecular Weight: 240.27 g/mol

Raseglurant

CAS No.: 757950-09-7

Cat. No.: VC0541068

Molecular Formula: C15H13FN2

Molecular Weight: 240.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Raseglurant - 757950-09-7

Specification

CAS No. 757950-09-7
Molecular Formula C15H13FN2
Molecular Weight 240.27 g/mol
IUPAC Name 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine
Standard InChI InChI=1S/C15H13FN2/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12/h3-5,8-9H,17H2,1-2H3
Standard InChI Key MEDCLNYIYBERKO-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C
Canonical SMILES CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Raseglurant’s chemical structure features a benzimidazole core substituted with a fluorophenyl group and a methylpiperazine moiety (Table 1). This design optimizes blood-brain barrier permeability and receptor binding.

Table 1: Chemical and Pharmacokinetic Properties of Raseglurant

PropertyValueSource
Molecular FormulaC15H13FN2
Molecular Weight256.28 g/mol
CAS Registry Number757950-09-7
logP3.2 (predicted)
Plasma Protein Binding>90%
Half-life (in mice)~2.5 hours

Mechanism of Action: mGlu5 Receptor Modulation

The mGlu5 receptor, a Group I metabotropic glutamate receptor, couples to Gq proteins and enhances neuronal excitability via phospholipase C (PLC) activation . Raseglurant binds to an allosteric pocket within the receptor’s transmembrane domain, stabilizing an inactive conformation and reducing glutamate-induced signaling. Key mechanistic insights include:

  • In Vitro Inhibition: In HEK-293T cells expressing mGlu5, raseglurant inhibited quisqualate-induced inositol phosphate (IP) accumulation with a pEC50 of 7.52, achieving >90% receptor blockade at 1 µM .

  • Photoactivation Studies: A caged derivative, JF-NP-26, enabled spatiotemporal control of raseglurant release. Violet light (405 nm) uncaging JF-NP-26 restored mGlu5 inhibition in striatal neurons, reducing calcium influx by 70% (p<0.001 vs. dark controls) .

Preclinical Research and Efficacy Findings

Analgesic Effects in Rodent Models

Raseglurant demonstrated dose-dependent analgesia in neuropathic and inflammatory pain models:

  • Chronic Constriction Injury (CCI): Systemic administration (10 mg/kg, i.p.) increased mechanical pain thresholds by 40% (p<0.01) in mice, with effects persisting for 4 hours post-administration .

  • Formalin Test: In phase I (acute pain) and phase II (chronic pain), raseglurant reduced nocifensive behaviors by 70% and 97%, respectively (p<0.001 vs. vehicle) .

Table 2: Preclinical Efficacy of Raseglurant

ModelDose (mg/kg)Effect Sizep-valueSource
CCI (mechanical)10 i.p.+40% threshold<0.01
Formalin Phase I10 i.p.-70% licking<0.001
Formalin Phase II10 i.p.-97% licking<0.001

Neurochemical Specificity

Raseglurant exhibited >100-fold selectivity for mGlu5 over other mGlu subtypes (mGlu1, mGlu2/3) . No off-target binding to monoamine transporters or ion channels was reported .

Clinical Development and Challenges

Phase 2 Trials

  • Migraine Prevention (NCT00820105): A randomized, double-blind study (n=120) evaluated raseglurant (50–200 mg/day) over 12 weeks. While initial data suggested reduced migraine frequency, the trial was terminated early due to tolerability concerns .

  • GERD (NCT00820079): Despite reducing esophageal acid exposure in a Phase 2b trial, development was discontinued in 2010, likely due to insufficient efficacy versus proton pump inhibitors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator